molecular formula C9H9BrF2O B14769148 4-Bromo-1-(difluoromethyl)-2-ethoxybenzene

4-Bromo-1-(difluoromethyl)-2-ethoxybenzene

Cat. No.: B14769148
M. Wt: 251.07 g/mol
InChI Key: BEXUVIJVPBKGSO-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-2-ethoxybenzene is an organic compound with the molecular formula C9H9BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(difluoromethyl)-2-ethoxybenzene can be achieved through several methods. One common approach involves the bromination of 1-(difluoromethyl)-2-ethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-2-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in coupling reactions.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-2-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-ethoxybenzene involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The ethoxy group can also contribute to the compound’s solubility and overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(difluoromethyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.

    1-Bromo-4-(difluoromethyl)-2-fluorobenzene: Another similar compound with a different substitution pattern.

Uniqueness

4-Bromo-1-(difluoromethyl)-2-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical properties and reactivity compared to other similar compounds. The combination of bromine, difluoromethyl, and ethoxy groups provides a distinct set of chemical characteristics that can be leveraged in various applications.

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

4-bromo-1-(difluoromethyl)-2-ethoxybenzene

InChI

InChI=1S/C9H9BrF2O/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,9H,2H2,1H3

InChI Key

BEXUVIJVPBKGSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(F)F

Origin of Product

United States

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